N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a triazole ring, a pyrrole ring, and various functional groups such as methoxy and chloro substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyrrole ring: This step might involve the reaction of an appropriate amine with a diketone or similar precursor.
Functional group modifications: Methoxy and chloro groups can be introduced through electrophilic aromatic substitution reactions.
Final assembly: The various fragments are then coupled together using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: can be compared with other triazole or pyrrole-containing compounds.
Triazole derivatives: Often used in antifungal agents (e.g., fluconazole).
Pyrrole derivatives: Found in various natural products and pharmaceuticals (e.g., atorvastatin).
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-31-18-8-5-16(6-9-18)13-21-26-27-23(29(21)28-11-3-4-12-28)33-15-22(30)25-19-14-17(24)7-10-20(19)32-2/h3-12,14H,13,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPCUDOVBGOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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